3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane
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Overview
Description
3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane is a compound that features a cyclobutane ring substituted with a bromomethyl group, a methoxy group, and a trifluoromethyl group. The presence of the trifluoromethyl group is particularly significant due to its influence on the compound’s chemical properties, such as increased lipophilicity and metabolic stability .
Preparation Methods
The synthesis of 3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane can be achieved through various synthetic routes. One common method involves the radical trifluoromethylation of cyclobutane derivatives. This process typically requires the use of photoredox catalysis to generate the trifluoromethyl radical, which then reacts with the cyclobutane substrate . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: The trifluoromethyl group can be reduced to form difluoromethyl or monofluoromethyl derivatives.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Its derivatives are investigated for potential pharmaceutical applications, including as inhibitors of specific enzymes or receptors.
Mechanism of Action
The mechanism by which 3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane exerts its effects involves the interaction of its functional groups with molecular targets. The trifluoromethyl group, for example, can enhance the binding affinity of the compound to specific proteins or enzymes by increasing hydrophobic interactions. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on target molecules .
Comparison with Similar Compounds
3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane can be compared with other trifluoromethyl-containing compounds, such as:
3-(Bromomethyl)-1-methoxy-1-(difluoromethyl)cyclobutane: Similar structure but with one less fluorine atom, resulting in different chemical properties.
3-(Bromomethyl)-1-methoxy-1-(monofluoromethyl)cyclobutane: Contains only one fluorine atom, leading to reduced lipophilicity and metabolic stability.
3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)benzene: A benzene derivative with similar functional groups but different ring structure, affecting its reactivity and applications.
These comparisons highlight the unique properties of this compound, particularly its enhanced stability and reactivity due to the trifluoromethyl group.
Properties
IUPAC Name |
3-(bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrF3O/c1-12-6(7(9,10)11)2-5(3-6)4-8/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRHSTCZSPKURR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)CBr)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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